Thiocarbamizine

Descripción

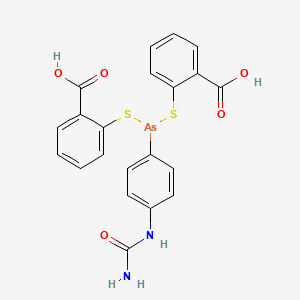

Thiocarbamizine (chemical formula: C₂₁H₁₇AsN₂O₅S₂; molecular weight: 516.44 g/mol) is a sulfur- and arsenic-containing organic compound characterized as a white crystalline powder . Structurally, it contains a phenylurea backbone substituted with arsenic and benzoic acid moieties, as indicated by its synonyms: p-(Bis(o-carboxyphenylmercapto)-arsino)-phenylurea .

Propiedades

Número CAS |

91-71-4 |

|---|---|

Fórmula molecular |

C21H17AsN2O5S2 |

Peso molecular |

516.4 g/mol |

Nombre IUPAC |

2-[[4-(carbamoylamino)phenyl]-(2-carboxyphenyl)sulfanylarsanyl]sulfanylbenzoic acid |

InChI |

InChI=1S/C21H17AsN2O5S2/c23-21(29)24-14-11-9-13(10-12-14)22(30-17-7-3-1-5-15(17)19(25)26)31-18-8-4-2-6-16(18)20(27)28/h1-12H,(H,25,26)(H,27,28)(H3,23,24,29) |

Clave InChI |

HVHVTGIAAGQNOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)S[As](C2=CC=C(C=C2)NC(=O)N)SC3=CC=CC=C3C(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)S[As](C2=CC=C(C=C2)NC(=O)N)SC3=CC=CC=C3C(=O)O |

Otros números CAS |

91-71-4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Thiocarbamizine

Thiosemicarbazones

- Core Structure : Derived from the condensation of thiosemicarbazides with aldehydes/ketones, forming a tridentate =N–HN–C=S system .

- Synthesis : Typically synthesized in a single step under mild acidic conditions (e.g., acetic acid) . For example, 5-methyl-2-furaldehyde thiosemicarbazone is synthesized by reacting thiosemicarbazide with 5-methyl-2-furaldehyde, followed by metal complexation .

Key Distinction : Thiocarbamizine’s arsenic incorporation differentiates it from conventional thiosemicarbazones, which are nitrogen/sulfur-based and lack heavy metals.

Thiocarbamizine

- Activity: Limited data on biological efficacy. Its arsenic content may confer antiparasitic or cytotoxic properties, but safety concerns (e.g., SOₓ emissions) likely restrict therapeutic use .

Thiosemicarbazones

- Anticancer : The tridentate =N–HN–C=S system chelates metal ions (e.g., Cu²⁺, Ni²⁺), enhancing bioavailability and enabling ribonucleotide reductase inhibition, a key mechanism in anticancer activity .

- Antimicrobial: Derivatives like 2-aminobenzamide thiosemicarbazones show potent activity against Mycobacterium bovis .

- Antiviral : Some derivatives inhibit viral proteases or replication machinery .

Key Distinction : While thiosemicarbazones are pharmacologically versatile, Thiocarbamizine’s arsenic-linked toxicity limits its biomedical applicability.

Coordination Chemistry

Thiocarbamizine

- Metal Binding: Arsenic’s lower electronegativity compared to nitrogen/sulfur may alter metal-binding preferences. No studies on its coordination complexes are reported.

Thiosemicarbazones

- For example, copper(II) complexes of salicylaldehyde thiosemicarbazone exhibit enhanced anticancer efficacy compared to ligands alone .

Key Distinction : Thiosemicarbazones’ well-established metal-binding versatility contrasts with Thiocarbamizine’s unexplored coordination behavior.

Thiocarbamizine

Thiosemicarbazones

- Safety: Generally low toxicity; some derivatives (e.g., 4′-formylacetanilide thiosemicarbazone) are classified as non-hazardous under GHS guidelines .

- Industrial Use : Employed in pharmaceuticals, sensors, and materials science due to their synthetic ease and tunable properties .

Key Distinction : Thiosemicarbazones’ favorable safety profiles and adaptability make them industrially preferable to Thiocarbamizine.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | Thiocarbamizine | Thiosemicarbazones (e.g., 5-methyl-2-furaldehyde derivative) |

|---|---|---|

| Molecular Formula | C₂₁H₁₇AsN₂O₅S₂ | C₇H₉N₃OS |

| Molecular Weight | 516.44 g/mol | 183.23 g/mol |

| Core Functional Groups | Arsenic, benzoic acid, urea | =N–HN–C=S, aldehyde/ketone |

| Solubility | Slight in H₂O, alcohol, alkali | Variable; often soluble in DMSO, methanol |

| Toxicity | Eye irritant, emits SOₓ | Generally low; dependent on substituents |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.